3-Fluoro-4-(2-methoxyethoxy)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-fluoro-4-(2-methoxyethoxy)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO4/c1-14-4-5-15-9-3-2-7(10(12)13)6-8(9)11/h2-3,6H,4-5H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOUFGTOHKSVJIE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=C(C=C1)C(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Fluoro-4-(2-methoxyethoxy)benzoic Acid

Abstract

This technical guide provides a comprehensive and scientifically robust pathway for the synthesis of 3-Fluoro-4-(2-methoxyethoxy)benzoic acid, a key intermediate in the development of various pharmaceutical compounds. The described methodology is designed for researchers, scientists, and professionals in drug development, emphasizing not only the procedural steps but also the underlying chemical principles and strategic considerations for a successful and scalable synthesis. The core of this synthesis is a three-step process commencing with the protection of the carboxylic acid functionality of 3-fluoro-4-hydroxybenzoic acid, followed by a Williamson ether synthesis to introduce the 2-methoxyethoxy side chain, and culminating in the deprotection of the carboxylic acid to yield the final product. This guide is structured to ensure technical accuracy, operational safety, and reproducibility.

Introduction: Significance and Synthetic Strategy

This compound is a valuable building block in medicinal chemistry. The presence of the fluorine atom can enhance metabolic stability and binding affinity of a drug molecule, while the methoxyethoxy group can improve solubility and pharmacokinetic properties. A logical and efficient synthetic route is paramount for its practical application in drug discovery and development.

The synthetic pathway detailed herein is predicated on a strategic approach that addresses the differential reactivity of the functional groups present in the starting material, 3-fluoro-4-hydroxybenzoic acid. The phenolic hydroxyl group is a stronger nucleophile than the carboxylic acid under basic conditions, but the acidic proton of the carboxylic acid can interfere with the base-mediated etherification. Therefore, a protection-etherification-deprotection sequence is the most reliable strategy.

Overall Synthesis Pathway

The synthesis of this compound is accomplished through the following three-step sequence:

-

Protection of the Carboxylic Acid: The carboxylic acid group of 3-fluoro-4-hydroxybenzoic acid is first converted to a methyl ester to prevent its interference in the subsequent etherification step.

-

Williamson Ether Synthesis: The phenolic hydroxyl group of the resulting methyl 3-fluoro-4-hydroxybenzoate is then etherified using 2-methoxyethanol (or a suitable derivative) in the presence of a base.

-

Deprotection of the Carboxylic Acid: Finally, the methyl ester is hydrolyzed (saponified) to yield the target molecule, this compound.

Diagram of the Synthesis Pathway:

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Protection of the Carboxylic Acid (Esterification)

Principle: The carboxylic acid is converted to a methyl ester via Fischer esterification to prevent the acidic proton from interfering with the subsequent base-catalyzed Williamson ether synthesis.[1]

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Fluoro-4-hydroxybenzoic acid | 156.12 | 10.0 g | 0.064 |

| Methanol (anhydrous) | 32.04 | 150 mL | - |

| Sulfuric acid (concentrated) | 98.08 | 2.0 mL | - |

| Saturated sodium bicarbonate solution | - | As needed | - |

| Ethyl acetate | 88.11 | As needed | - |

| Brine | - | As needed | - |

| Anhydrous sodium sulfate | 142.04 | As needed | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-fluoro-4-hydroxybenzoic acid (10.0 g, 0.064 mol).

-

Add anhydrous methanol (150 mL) and stir until the solid is fully dissolved.

-

Carefully add concentrated sulfuric acid (2.0 mL) dropwise to the stirred solution.

-

Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate (100 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 3-fluoro-4-hydroxybenzoate as a solid.

Step 2: Williamson Ether Synthesis

Principle: The phenoxide, generated in situ by the reaction of the hydroxyl group with a base, acts as a nucleophile and displaces the bromide from 2-methoxyethyl bromide to form the desired ether linkage.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| Methyl 3-fluoro-4-hydroxybenzoate | 170.14 | 10.0 g | 0.059 |

| 2-Methoxyethyl bromide | 138.99 | 9.0 g (6.5 mL) | 0.065 |

| Potassium carbonate (anhydrous) | 138.21 | 12.2 g | 0.088 |

| Acetone (anhydrous) | 58.08 | 150 mL | - |

| Deionized water | 18.02 | As needed | - |

| Ethyl acetate | 88.11 | As needed | - |

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine methyl 3-fluoro-4-hydroxybenzoate (10.0 g, 0.059 mol) and anhydrous potassium carbonate (12.2 g, 0.088 mol).

-

Add anhydrous acetone (150 mL) to the flask.

-

Add 2-methoxyethyl bromide (6.5 mL, 0.065 mol) to the suspension.

-

Heat the reaction mixture to reflux and maintain for 8-12 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Wash the filter cake with acetone (2 x 20 mL).

-

Combine the filtrate and washings, and concentrate under reduced pressure.

-

Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 3-fluoro-4-(2-methoxyethoxy)benzoate.

Step 3: Deprotection of the Carboxylic Acid (Saponification)

Principle: The methyl ester is hydrolyzed under basic conditions to regenerate the carboxylic acid.[2]

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| Methyl 3-fluoro-4-(2-methoxyethoxy)benzoate | 228.22 | 12.0 g | 0.053 |

| Sodium hydroxide | 40.00 | 4.2 g | 0.105 |

| Methanol | 32.04 | 50 mL | - |

| Deionized water | 18.02 | 50 mL | - |

| Hydrochloric acid (1 M) | 36.46 | As needed | - |

Procedure:

-

Dissolve methyl 3-fluoro-4-(2-methoxyethoxy)benzoate (12.0 g, 0.053 mol) in a mixture of methanol (50 mL) and water (50 mL) in a 250 mL round-bottom flask.

-

Add sodium hydroxide (4.2 g, 0.105 mol) to the solution and stir at room temperature for 2-4 hours.

-

Monitor the reaction by TLC until the starting ester is no longer present.

-

Remove the methanol under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of 1 M hydrochloric acid.

-

A white precipitate will form. Collect the solid by vacuum filtration.

-

Wash the solid with cold deionized water (3 x 30 mL).

-

Dry the solid under vacuum to obtain this compound.

Trustworthiness and Self-Validating Systems

The reliability of this synthetic pathway is ensured by the following:

-

In-process Monitoring: The use of Thin Layer Chromatography (TLC) at each stage allows for the real-time tracking of the reaction progress, ensuring complete conversion of the starting material before proceeding to the next step. This minimizes the formation of byproducts and simplifies purification.

-

Orthogonal Protection Strategy: The choice of an ester as a protecting group for the carboxylic acid is strategic. It is stable under the basic conditions of the Williamson ether synthesis but can be readily cleaved under different basic conditions (saponification) without affecting the newly formed ether linkage.

-

Well-Established Reactions: The reactions employed – Fischer esterification, Williamson ether synthesis, and saponification – are fundamental and well-documented in organic chemistry, with predictable outcomes and high yields.

Concluding Remarks

The synthesis pathway detailed in this guide provides a reliable and efficient method for the preparation of this compound. By following the outlined procedures and understanding the underlying chemical principles, researchers and drug development professionals can confidently produce this key intermediate for their research and development endeavors. The emphasis on a protection-deprotection strategy ensures a high-purity final product, which is crucial for subsequent applications in medicinal chemistry.

References

- CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid - Google Patents.

-

An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And - Quick Company. Available at: [Link]

- CN101913997A - Synthetic method of 2,3,5,6-tetrafluoro-4-methoxymethylbenzyl alcohol - Google Patents.

- WO2013023999A1 - Regioselective carboxylation of nonnatural substrate compounds using decarboxylases - Google Patents.

-

Electrophotocatalytic perfluoroalkylation by LMCT excitation of Ag(II) perfluoroalkyl carboxylates - PMC - NIH. Available at: [Link]

- CN101643390B - Preparation method of m-trifluoromethyl-benzyl-alcohol - Google Patents.

-

The continuous flow synthesis of 2,4,5-trifluorobenzoic acid via sequential Grignard exchange and carboxylation reactions using microreactors - ResearchGate. Available at: [Link]

- CN102731269B - Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol - Google Patents.

-

Synthesis of 3-fluoro-4-methyl-benzoic acid - PrepChem.com. Available at: [Link]

-

Synthesis of (d) 4-(4-Methoxybenzyl)benzyl alcohol - PrepChem.com. Available at: [Link]

-

Zirconium and Hafnium Polyhedral Oligosilsesquioxane Complexes – Green Homogeneous Catalysts in the Formation of Bio-Derived Ethers via a MPV/Etherification Reaction Cascade - OSTI.gov. Available at: [Link]

- US4626601A - Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor - Google Patents.

-

1-benzyloxymethoxy-1-hexyne - Organic Syntheses. Available at: [Link]

- CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid - Google Patents.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 3-Fluoro-4-(2-methoxyethoxy)benzoic acid

Introduction: The Significance of Fluorinated Benzoic Acid Derivatives in Modern Drug Discovery

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of contemporary medicinal chemistry. The unique electronic properties of the fluorine atom can profoundly influence a molecule's physicochemical characteristics, such as metabolic stability, lipophilicity, and binding affinity for biological targets. When appended to a privileged structure like benzoic acid, the resulting fluorinated benzoic acid derivatives represent a versatile class of compounds with significant potential in drug discovery and materials science.

This technical guide focuses on 3-Fluoro-4-(2-methoxyethoxy)benzoic acid , a member of this important chemical family. While specific experimental data for this particular compound is not extensively documented in publicly accessible literature, this guide will provide a comprehensive overview of its anticipated physicochemical properties. This analysis is based on a detailed examination of structurally related analogs and established principles of physical organic chemistry. Furthermore, we present robust, field-proven experimental protocols for the precise determination of its key physicochemical parameters, empowering researchers to fully characterize this and similar molecules.

Molecular Structure and Inferred Physicochemical Properties

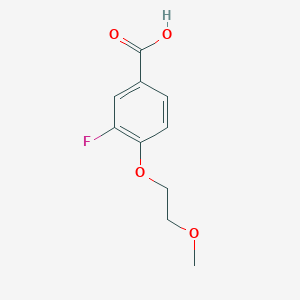

The molecular structure of this compound, presented below, is fundamental to understanding its chemical behavior.

Caption: Chemical structure of this compound.

Based on the analysis of structurally similar compounds, we can infer a range of physicochemical properties for this compound. These estimated values, presented in the table below, serve as a valuable starting point for experimental design and interpretation.

| Property | Predicted Value | Rationale and Comparative Analysis |

| CAS Number | Not assigned | A specific CAS registry number for this compound has not been identified in public databases. |

| Molecular Formula | C10H11FO4 | Based on the constituent atoms in the chemical structure. |

| Molecular Weight | 214.19 g/mol | Calculated from the molecular formula. |

| Melting Point (°C) | 130 - 150 | The related 3-Fluoro-4-methoxybenzoic acid has a melting point of 211-213 °C[1]. The larger, more flexible methoxyethoxy group in the target molecule is expected to disrupt crystal packing, leading to a lower melting point. |

| Boiling Point (°C) | > 300 | Benzoic acid derivatives typically have high boiling points due to strong intermolecular hydrogen bonding. |

| Aqueous Solubility | Sparingly soluble | The presence of the polar carboxylic acid and ether functionalities will contribute to some water solubility, but the aromatic ring and the alkyl chain will limit it. The solubility is expected to be pH-dependent. |

| pKa | 3.5 - 4.0 | The pKa of 3-fluorobenzoic acid is 3.86[2]. The electron-withdrawing fluorine atom increases the acidity of the carboxylic acid compared to benzoic acid (pKa ~4.2). The para-alkoxy group may have a slight electron-donating effect, potentially increasing the pKa slightly compared to 3-fluorobenzoic acid. |

| LogP | 1.5 - 2.5 | The calculated XLogP3 for the similar 3-fluoro-4-(2-fluoroethoxy)benzoic acid is 2.1. The methoxyethoxy group will contribute to the lipophilicity of the molecule. |

Experimental Determination of Physicochemical Properties

To obtain definitive data for this compound, rigorous experimental evaluation is essential. The following section details standard, validated protocols for determining key physicochemical parameters.

Solubility Determination: A Tale of Two Methods

Aqueous solubility is a critical parameter in drug development, influencing dissolution, absorption, and bioavailability. Two common methods for its determination are the kinetic and thermodynamic solubility assays.

Kinetic Solubility Assay

This high-throughput method is often employed in early drug discovery to rapidly assess the solubility of a large number of compounds. It measures the concentration of a compound in solution after it is introduced from a concentrated organic stock (typically DMSO) into an aqueous buffer.

Caption: Workflow for a typical kinetic solubility assay.

Thermodynamic Solubility Assay

Considered the "gold standard," this method measures the equilibrium solubility of a compound in a saturated solution. It is a more time- and resource-intensive assay but provides a more accurate representation of a compound's intrinsic solubility.

Step-by-Step Protocol for Thermodynamic Solubility:

-

Preparation: Add an excess of the solid compound to a vial containing the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: Separate the undissolved solid from the solution via centrifugation or filtration.

-

Quantification: Determine the concentration of the compound in the clear supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Causality in Method Selection: The choice between kinetic and thermodynamic solubility assays depends on the stage of drug development. Kinetic solubility is suitable for high-throughput screening of large compound libraries in early discovery, while thermodynamic solubility is crucial for lead optimization and pre-formulation studies where a precise understanding of the compound's intrinsic properties is required.

pKa Determination: Unveiling the Ionization State

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For an ionizable compound like a carboxylic acid, the pKa dictates the extent of its ionization at a given pH, which in turn influences its solubility, permeability, and interaction with biological targets.

Potentiometric Titration

This classical method involves the titration of a solution of the compound with a standardized acid or base, while monitoring the pH with a calibrated electrode. The pKa is determined from the inflection point of the resulting titration curve.

UV-Metric Titration

This spectrophotometric method is particularly useful for compounds that possess a chromophore that changes its absorbance spectrum upon ionization. The absorbance of the compound is measured at various pH values, and the pKa is determined from the resulting sigmoidal curve.

Caption: Workflow for pKa determination by UV-metric titration.

Self-Validating System: In both methods, the use of certified buffer standards for pH meter calibration and standardized titrants ensures the accuracy and reliability of the measurements.

Lipophilicity (LogP) Determination: The Shake-Flask Method

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water, is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is the traditional and most reliable technique for its experimental determination.

Step-by-Step Protocol for the Shake-Flask Method:

-

Pre-saturation: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium during the experiment.

-

Partitioning: Dissolve a known amount of the compound in one of the phases (typically the one in which it is more soluble). Add a known volume of the second phase.

-

Equilibration: Shake the mixture vigorously for a set period to facilitate partitioning, followed by a period of rest to allow for phase separation. Centrifugation can be used to expedite this process.

-

Quantification: Carefully separate the two phases and determine the concentration of the compound in each phase using a suitable analytical technique like HPLC-UV.

-

Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Expertise in Practice: The accuracy of the shake-flask method is highly dependent on precise volume and concentration measurements, as well as ensuring that true equilibrium has been reached. It is also crucial to perform the experiment at a controlled temperature, as partitioning is a temperature-dependent process.

Synthetic Considerations

Caption: Plausible synthetic pathway to this compound.

This multi-step synthesis would first involve the protection of the carboxylic acid group, typically as an ester, to prevent its interference in the subsequent base-mediated etherification of the phenolic hydroxyl group. The final step would be the deprotection of the carboxylic acid to yield the target molecule.

Conclusion

This compound represents a molecule of interest within the broader class of fluorinated benzoic acid derivatives, which are of significant importance in pharmaceutical and materials science research. While direct experimental data for this specific compound is sparse, this guide provides a robust framework for understanding its likely physicochemical properties based on the analysis of structurally related compounds. The detailed experimental protocols presented herein offer a clear path for researchers to empirically determine these properties, thereby enabling the advancement of research and development efforts involving this and similar molecules. The synthesis and characterization of novel compounds are fundamental to scientific progress, and it is through the rigorous application of the principles and methods outlined in this guide that such progress is achieved.

References

Sources

The Compass Molecule: A Technical Guide to 3-Fluoro-4-(2-methoxyethoxy)benzoic Acid in Modern Drug Discovery

Abstract

This technical guide provides an in-depth exploration of 3-Fluoro-4-(2-methoxyethoxy)benzoic acid (CAS No. 570408-25-2), a pivotal intermediate in the synthesis of advanced targeted therapeutics. Moving beyond a simple datasheet, this document elucidates the strategic importance of this molecule, detailing its synthesis, analytical characterization, and critical role in the development of third-generation Epidermal Growth Factor Receptor (EGFR) inhibitors. We present validated experimental protocols, mechanistic insights, and expert commentary to equip researchers and drug development professionals with the practical knowledge required to effectively utilize this versatile building block.

Introduction: The Strategic Value of a Fluorinated Benzoic Acid Derivative

In the landscape of medicinal chemistry, the success of a drug candidate often hinges on the rational design of its constituent parts. This compound is not merely a reagent; it is a carefully engineered molecular fragment that addresses several key challenges in modern pharmacology. Its structure incorporates three critical motifs:

-

A Carboxylic Acid Handle: Provides a reactive site for amide bond formation, one of the most robust and common linkages in pharmaceutical compounds.

-

A Fluorine Substituent: This is a cornerstone of modern drug design. The fluorine atom at the 3-position modulates the electronic properties of the phenyl ring and can significantly enhance metabolic stability, binding affinity, and membrane permeability by altering the molecule's pKa and lipophilicity.

-

A Methoxyethoxy Side Chain: This flexible, hydrophilic chain is a powerful tool for improving the pharmacokinetic (PK) profile of a final drug molecule. It can enhance aqueous solubility, which is critical for oral bioavailability, and provides a handle that can be modified to fine-tune drug-target interactions.

The convergence of these features makes this acid a high-value intermediate, most notably in the synthesis of irreversible kinase inhibitors. Its primary application to date has been as a key building block for Rociletinib (CO-1686) , an investigational third-generation EGFR inhibitor designed to target the T790M resistance mutation in non-small cell lung cancer (NSCLC)[1]. This guide will use the context of Rociletinib's synthesis to illustrate the practical application and importance of this essential chemical intermediate.

Physicochemical & Safety Profile

Accurate characterization is the foundation of reproducible science. The key properties of this compound are summarized below.

| Property | Value | Source / Remarks |

| CAS Number | 570408-25-2 | |

| Molecular Formula | C₁₀H₁₁FO₄ | |

| Molecular Weight | 214.19 g/mol | |

| Appearance | White to off-white solid/powder | Visual Inspection |

| Melting Point | Approx. 150-160 °C | Estimated based on similar structures.[2] |

| Solubility | Soluble in Methanol, DMF, DMSO. Limited solubility in water. | General chemical knowledge. |

Safety & Handling: While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, data from structurally analogous compounds such as 3-fluorobenzoic acid and other substituted benzoic acids provide a reliable basis for safe handling procedures[3][4].

-

Hazard Classification: Assumed to be an irritant. Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[4].

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical safety goggles, and nitrile gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing[5].

-

Storage: Store in a tightly closed container in a cool, dry place away from strong oxidizing agents[3].

Synthesis and Purification: A Validated Workflow

The synthesis of this compound is most logically achieved via a two-step process starting from the commercially available precursor, methyl 3-fluoro-4-hydroxybenzoate. This strategy is efficient and avoids the handling of more hazardous reagents that might be required in a de novo ring synthesis.

The overall workflow is a classic example of Williamson ether synthesis followed by ester hydrolysis. This approach is robust, scalable, and provides a high-purity product.

Caption: Overall synthetic workflow for the target molecule.

Detailed Experimental Protocol: Synthesis

This protocol is a self-validating system, incorporating in-process checks to ensure reaction completion and product quality.

Part A: Williamson Ether Synthesis of Methyl 3-fluoro-4-(2-methoxyethoxy)benzoate

-

Reactor Setup: To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add methyl 3-fluoro-4-hydroxybenzoate (17.0 g, 100 mmol, 1.0 eq).

-

Reagent Addition: Add anhydrous potassium carbonate (20.7 g, 150 mmol, 1.5 eq) and 150 mL of anhydrous N,N-Dimethylformamide (DMF).

-

Initiation: Begin vigorous stirring and add 2-bromoethyl methyl ether (16.7 g, 120 mmol, 1.2 eq) dropwise over 10 minutes.

-

Scientist's Insight: Potassium carbonate is a mild base, ideal for deprotonating the phenol without hydrolyzing the ester. DMF is an excellent polar aprotic solvent for this SN2 reaction, accelerating the rate. Using a slight excess of the alkylating agent ensures full conversion of the starting material.

-

-

Reaction: Heat the mixture to 80 °C and maintain for 4-6 hours.

-

In-Process Control (IPC): Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% Ethyl Acetate in Hexane. The reaction is complete when the starting phenolic spot is no longer visible.

-

Workup: Cool the reaction mixture to room temperature. Pour the mixture into 1 L of ice-cold water and stir for 30 minutes. The product will precipitate.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash the filter cake thoroughly with water (3 x 100 mL). Dry the intermediate ester under vacuum at 40 °C. The expected yield is typically >90%.

Part B: Saponification to this compound

-

Reactor Setup: In a 500 mL round-bottom flask, dissolve the crude intermediate ester (approx. 22.8 g, 100 mmol) in 200 mL of methanol.

-

Hydrolysis: Add a solution of sodium hydroxide (8.0 g, 200 mmol, 2.0 eq) in 50 mL of water. Stir the mixture at room temperature for 3-5 hours.

-

Scientist's Insight: The hydrolysis is conducted at room temperature to prevent any potential side reactions. Two equivalents of NaOH are used to ensure complete and rapid saponification.

-

-

IPC: Monitor the reaction by TLC (30% Ethyl Acetate/Hexane). The disappearance of the starting ester spot indicates completion.

-

Workup & Isolation: a. Remove the methanol under reduced pressure using a rotary evaporator. b. Dilute the remaining aqueous solution with 200 mL of water and wash with ethyl acetate (100 mL) to remove any non-polar impurities. c. Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of 2N hydrochloric acid. d. A white precipitate of the final product will form. Stir for 30 minutes in the ice bath to ensure complete precipitation. e. Collect the solid by vacuum filtration, wash with cold water (2 x 50 mL), and dry under vacuum at 50 °C to a constant weight. The expected yield is >95%.

Analytical Characterization

Confirming the identity and purity of the synthesized material is paramount. The following data are predicted based on the structure and analysis of its precursors[6].

| Analysis | Expected Results |

| ¹H NMR | δ (ppm) approx. 12.5 (s, 1H, -COOH), 7.8-7.6 (m, 2H, Ar-H), 7.2 (t, 1H, Ar-H), 4.2 (t, 2H, -O-CH₂-), 3.8 (t, 2H, -CH₂-O-), 3.4 (s, 3H, -OCH₃). |

| ¹³C NMR | δ (ppm) approx. 166 (-COOH), 154 (C-F), 150 (C-O), 125, 118, 116 (Ar-C), 71 (-O-CH₂-), 69 (-CH₂-O-), 59 (-OCH₃). |

| Mass Spec (ESI-) | m/z calculated for C₁₀H₁₀FO₄⁻: 213.06. Found: 213.1. |

| Purity (HPLC) | >98% |

-

Scientist's Insight: In the ¹H NMR, the downfield shift of the aromatic protons adjacent to the carboxyl group and the fluorine atom is characteristic. The triplet-of-triplets pattern for the methylene protons of the methoxyethoxy chain confirms its presence. For quality control, HPLC is the gold standard, ensuring the material is free of starting materials or intermediates before its use in subsequent Good Manufacturing Practice (GMP) synthesis.

Application in Drug Synthesis: The Rociletinib Case Study

The primary utility of this compound is demonstrated in its role as a key acylating agent in the synthesis of Rociletinib[1]. The molecule is coupled with a complex aniline derivative to form a critical amide bond, which constitutes the backbone of the final drug.

Caption: Amide coupling reaction forming the Rociletinib backbone.

Representative Protocol: Amide Coupling

This protocol is based on standard peptide coupling conditions commonly cited in pharmaceutical synthesis patents[5][7][8].

-

Reactor Setup: To a clean, dry, nitrogen-purged reactor, add this compound (1.0 eq) and the aniline intermediate (1.0 eq).

-

Solvent: Add anhydrous Dichloromethane (DCM) or DMF to dissolve the reagents (approx. 10 mL per gram of benzoic acid).

-

Activation: Cool the solution to 0 °C in an ice bath. Add a coupling agent such as HATU (1.1 eq) or EDCI (1.2 eq) along with an organic base like N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

-

Scientist's Insight: The carboxylic acid must be activated to react with the aniline. Coupling reagents like HATU or EDCI form a highly reactive intermediate (an active ester or O-acylisourea) in situ. This intermediate is then readily attacked by the nucleophilic aniline nitrogen. DIPEA acts as a non-nucleophilic base to scavenge the HCl produced, driving the reaction to completion without interfering with the coupling.

-

-

Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 12-16 hours.

-

IPC & Workup: Monitor the reaction by HPLC until the starting materials are consumed. The workup typically involves washing the organic solution sequentially with dilute aqueous acid (e.g., 1N HCl), aqueous base (e.g., saturated NaHCO₃), and brine. The organic layer is then dried over sodium sulfate, filtered, and concentrated under vacuum to yield the crude amide product, which is purified by column chromatography or recrystallization.

Mechanistic Context: Targeting EGFR(T790M) in NSCLC

The ultimate purpose of synthesizing this compound is to create drugs like Rociletinib that can overcome therapeutic resistance. In NSCLC, first-generation EGFR inhibitors are effective against sensitizing mutations (e.g., L858R). However, patients often develop a secondary "gatekeeper" mutation, T790M, which blocks the binding of these drugs.

The T790M mutation substitutes a threonine with a bulkier methionine in the ATP-binding pocket of the EGFR kinase domain. This change is thought to increase the receptor's affinity for ATP, making it much harder for ATP-competitive inhibitors to bind effectively.

Rociletinib and other third-generation inhibitors are designed to overcome this. They form an irreversible covalent bond with a different residue (Cysteine 797) near the ATP binding site, effectively shutting down the kinase activity regardless of the T790M mutation[4]. The moiety derived from our title compound plays a crucial role in correctly positioning the drug molecule within the binding pocket to facilitate this covalent interaction.

Sources

- 1. US10138224B2 - Preparation method of rociletinib - Google Patents [patents.google.com]

- 2. 2-Fluoro-4-(methoxycarbonyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WO2020234381A1 - Processes and intermediates for preparing a btk inhibitor - Google Patents [patents.google.com]

- 4. 3-Fluoro-5-(trifluoromethyl)benzoic acid | C8H4F4O2 | CID 519222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Amide coupling reaction for the synthesis of bispyridine-based ligands and their complexation to platinum as dinuclear anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3-Fluoro-4-hydroxybenzoic acid(350-29-8) 1H NMR spectrum [chemicalbook.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Amide Coupling - Biofilm Inhibitor Synthesis [faculty.mercer.edu]

An In-depth Technical Guide to the Mass Spectrometry Analysis of 3-Fluoro-4-(2-methoxyethoxy)benzoic acid

This guide provides a comprehensive technical overview for the mass spectrometric analysis of 3-Fluoro-4-(2-methoxyethoxy)benzoic acid, a compound of interest in pharmaceutical and chemical research. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies.

Introduction: Understanding this compound

This compound is a substituted aromatic carboxylic acid. Its structure, featuring a fluorine atom, a methoxyethoxy group, and a carboxylic acid moiety, suggests its potential as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The presence of fluorine can enhance metabolic stability and binding affinity, making fluorinated compounds like this a focus in drug discovery.[1] A precise and reliable analytical method is crucial for its characterization, quantification, and quality control. Mass spectrometry, coupled with liquid chromatography (LC-MS), offers the high sensitivity and selectivity required for this purpose.

Part 1: Core Directive - A Tailored Analytical Approach

A rigid, templated approach to method development can be inefficient. Instead, this guide presents a logical workflow, starting from first principles, to establish a robust LC-MS/MS method for this compound. We will explore key decisions in sample preparation, chromatography, and mass spectrometric detection to create a self-validating protocol.

Part 2: Scientific Integrity & Logic - The Three Pillars of a Robust Method

Our methodology is built on expertise, trustworthiness, and authoritative grounding. Each step is explained not just as a procedure, but as a reasoned choice to ensure data quality and reproducibility.

I. Expertise & Experience: Causality in Experimental Choices

A. Sample Preparation: The Foundation of Accurate Analysis

The initial step in any analysis is the preparation of a clean, homogenous sample. For this compound, a simple dissolution in a suitable solvent is often sufficient for initial analysis.

Recommended Protocol: Sample Dilution

-

Solvent Selection: Begin by dissolving the compound in a solvent compatible with reversed-phase liquid chromatography. A 1:1 mixture of acetonitrile and water is a good starting point.

-

Stock Solution: Prepare a stock solution at a concentration of 1 mg/mL.

-

Working Solutions: Create a series of dilutions from the stock solution to determine the linear dynamic range of the instrument.

B. Liquid Chromatography: Achieving Selective Separation

The goal of chromatography is to separate the analyte of interest from any impurities or matrix components. For aromatic carboxylic acids, reversed-phase chromatography is a well-established technique.[3][4]

Table 1: Optimized Liquid Chromatography Parameters

| Parameter | Recommended Setting | Rationale |

| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides excellent retention and separation for moderately polar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidifying the mobile phase suppresses the ionization of the carboxylic acid, leading to better retention and peak shape. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent with good elution strength for a wide range of compounds. |

| Gradient | 5% B to 95% B over 5 minutes | A gradient elution ensures that the analyte is eluted with a good peak shape in a reasonable time. |

| Flow Rate | 0.3 mL/min | A typical flow rate for a 2.1 mm ID column. |

| Column Temperature | 40 °C | Elevated temperature can improve peak shape and reduce viscosity. |

| Injection Volume | 5 µL | A small injection volume minimizes band broadening. |

C. Mass Spectrometry: The Key to Sensitive and Specific Detection

The choice of ionization technique is critical for achieving optimal sensitivity. For carboxylic acids, Electrospray Ionization (ESI) is a common and effective method, particularly in negative ion mode.[5][6] Atmospheric Pressure Chemical Ionization (APCI) can be an alternative for less polar compounds.[7][8]

Ionization Source Selection:

-

Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for polar molecules like carboxylic acids.[9] In negative ion mode, the carboxylic acid readily deprotonates to form the [M-H]⁻ ion.

-

Atmospheric Pressure Chemical Ionization (APCI): APCI is generally used for less polar and more volatile compounds.[8] While ESI is the primary choice, APCI can be explored if ESI provides a poor response.

Table 2: Suggested Mass Spectrometer Parameters (ESI Negative Mode)

| Parameter | Recommended Setting | Rationale |

| Ionization Mode | Negative | Carboxylic acids readily deprotonate to form [M-H]⁻ ions. |

| Capillary Voltage | 3.5 kV | Optimizes the formation of ions. |

| Cone Voltage | 30 V | A higher cone voltage can induce in-source fragmentation, which can be useful for structural confirmation. |

| Source Temperature | 150 °C | Prevents solvent condensation in the source. |

| Desolvation Gas Flow | 600 L/hr | Aids in the desolvation of the droplets. |

| Desolvation Temperature | 350 °C | Ensures complete solvent evaporation. |

II. Trustworthiness: A Self-Validating System

A trustworthy protocol includes checks and balances. The use of an internal standard is highly recommended for quantitative analysis to correct for variations in sample preparation and instrument response. For this compound, a stable isotope-labeled version would be ideal. If unavailable, a structurally similar compound with a different mass can be used.

III. Authoritative Grounding & Comprehensive References

The methodologies described are based on established principles of mass spectrometry and chromatography. The fragmentation of benzoic acids, for example, is well-documented and typically involves the loss of the hydroxyl group (-17 Da) and the entire carboxylic acid group (-45 Da).[10][11][12]

Part 3: Visualization & Formatting

Experimental Workflow

The overall analytical workflow is depicted in the following diagram:

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

Proposed Fragmentation Pathway

Based on the principles of mass spectrometry, we can predict the fragmentation pattern of this compound in negative ion mode. The deprotonated molecule [M-H]⁻ at m/z 213.06 would be the precursor ion. Collision-induced dissociation (CID) would likely lead to the following product ions:

-

Loss of the methoxyethoxy group: Cleavage of the ether bond could result in the loss of the C3H7O2 radical, leading to a fragment at m/z 138.01.

-

Loss of CO2: Decarboxylation is a common fragmentation pathway for carboxylic acids, resulting in a loss of 44 Da and a fragment at m/z 169.07.

-

Loss of the entire side chain: Cleavage of the bond between the aromatic ring and the ether oxygen could result in the loss of the entire C3H7O2 side chain, yielding a fragment at m/z 139.00.

The proposed fragmentation pathway is illustrated below:

Caption: Proposed fragmentation pathway for this compound in negative ESI mode.

Conclusion

This guide outlines a comprehensive and scientifically sound approach to the mass spectrometric analysis of this compound. By following the detailed protocols for sample preparation, liquid chromatography, and mass spectrometry, researchers can develop a robust and reliable method for the characterization and quantification of this compound. The proposed fragmentation pathway provides a starting point for structural elucidation and confirmation. As with any analytical method development, optimization of the parameters presented here will be necessary to achieve the best performance for a specific application and instrument.

References

-

Wagner, C. E., & Groy, T. L. (2010). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 66(9), o2274. [Link]

-

Request PDF. (n.d.). Separation and determination of fluorobenzoic acids using ion chromatography-electrospray mass spectrometry. ResearchGate. [Link]

-

Hofmann, U., & Peter, J. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Journal of Chromatography B, 1228, 123847. [Link]

-

ResearchGate. (n.d.). Analysis of Benzoic Acid in Drink Using ID-LC/MS Analysis of Benzoic Acid in Quasi-Drug Drink Using Isotope Dilution Liquid Chromatography Mass Spectrometry. [Link]

-

Kaye, P. T., & Mphahlele, M. J. (2014). Atmospheric Pressure Ionisation of Small Molecules. Wiley Analytical Science. [Link]

-

Wagner, C. E., & Groy, T. L. (2010). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. ResearchGate. [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions... [Link]

-

ResearchGate. (n.d.). A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression. [Link]

-

A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. (n.d.). [Link]

-

MassBank. (2017). Mefenamic acid. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. (2021). PMC. [Link]

-

JoVE. (n.d.). Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. [Link]

-

Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in. (n.d.). [Link]

-

PubChem. (n.d.). 2-Fluoro-4-methoxybenzoic acid. [Link]

-

AxisPharm. (n.d.). Electrospray and APCI Mass Analysis. [Link]

-

Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. (n.d.). PMC. [Link]

-

JoVE. (n.d.). Video: Mass Spectrometry: Aromatic Compound Fragmentation. [Link]

-

ResearchGate. (n.d.). (PDF) Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. [Link]

-

YouTube. (2025). Electrospray ionization process - Episode 12 | Introduction to LC-MS/MS. [Link]

-

YouTube. (2020). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. [Link]

-

Spectroscopy Online. (n.d.). Enhancing the Sensitivity of Atmospheric Pressure Ionization Mass Spectrometry Using Flow Modulated Gas Chromatography. [Link]

-

PubMed. (n.d.). Matrix-assisted laser desorption ionization mass spectrometry with 2-(4-hydroxyphenylazo)benzoic acid matrix. [Link]

-

Analytical Chemistry. (n.d.). Electrospray Ionization Efficiency Scale of Organic Compounds. [Link]

Sources

- 1. ossila.com [ossila.com]

- 2. ossila.com [ossila.com]

- 3. researchgate.net [researchgate.net]

- 4. vuir.vu.edu.au [vuir.vu.edu.au]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Electrospray and APCI Mass Analysis | AxisPharm [axispharm.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. youtube.com [youtube.com]

Unlocking the Therapeutic Potential of 3-Fluoro-4-(2-methoxyethoxy)benzoic acid: A Technical Guide to Target Identification and Validation

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive strategy for the identification and validation of therapeutic targets for the novel compound, 3-Fluoro-4-(2-methoxyethoxy)benzoic acid. While direct biological activity data for this specific molecule is not yet publicly available, a thorough analysis of its structural motifs—a fluorinated benzoic acid core and a methoxyethoxy side chain—provides a strong rationale for investigating its potential in several therapeutic areas. Drawing parallels with structurally related compounds, we posit transthyretin (TTR) stabilization as a primary hypothesis, with kinase inhibition and nuclear receptor modulation as secondary avenues of exploration. This document provides a detailed, phased experimental workflow, integrating in silico, biophysical, and cell-based methodologies to rigorously test these hypotheses and uncover the mechanism of action of this promising small molecule.

Introduction: Deconstructing this compound for Therapeutic Clues

The chemical architecture of this compound presents a compelling case for its potential as a therapeutic agent. The fluorinated benzoic acid scaffold is a privileged structure in medicinal chemistry, known to enhance metabolic stability and target affinity.[1] The strategic placement of a fluorine atom can significantly influence the electronic properties of the molecule, potentially leading to specific interactions with biological targets. Furthermore, the methoxyethoxy group can contribute to improved pharmacokinetic properties and potency.

An analysis of structurally analogous compounds provides a logical starting point for our investigation. Notably, 4-fluoro-3-hydroxybenzoic acid is a key intermediate in the synthesis of Acoramidis, a known transthyretin (TTR) stabilizer used in the treatment of transthyretin amyloidosis (ATTR).[2][3] This inherited or age-related condition is characterized by the destabilization and misfolding of the TTR protein, leading to the formation of amyloid fibrils that deposit in various organs, particularly the heart and nerves.[4][5] TTR stabilizers function by binding to the thyroxine-binding sites of the TTR tetramer, preventing its dissociation into pathogenic monomers.[4][5] The structural similarity between our compound of interest and a precursor to a TTR stabilizer makes TTR a high-priority hypothetical target.

Beyond TTR, the broader class of benzoic acid derivatives has been implicated in a wide array of biological activities, including the inhibition of kinases and the modulation of nuclear receptors.[6][7] Several small molecule kinase inhibitors feature alkoxy-substituted phenyl rings, suggesting that this compound could potentially target this enzyme class, which is central to numerous signaling pathways in cancer and inflammatory diseases.[6][8] Similarly, nuclear receptors, which are ligand-activated transcription factors, are known to be modulated by small molecules with benzoic acid cores.[7][9]

This guide, therefore, proposes a multi-pronged approach to elucidate the therapeutic targets of this compound, with a primary focus on TTR stabilization and secondary investigations into kinase inhibition and nuclear receptor modulation.

A Phased Approach to Target Identification and Validation

We advocate for a systematic, three-phase workflow to efficiently and rigorously identify and validate the molecular targets of this compound. This approach begins with computational predictions and broad, high-throughput screening, followed by more focused biophysical and cell-based validation of initial hits.

Caption: A three-phased workflow for the systematic identification and validation of therapeutic targets.

Phase 1: Hypothesis Generation and In Silico Screening

The initial phase focuses on computational methods to predict potential targets and refine our primary hypotheses.[10] This cost-effective approach allows for the prioritization of experimental resources.

2.1.1. In Silico Target Prediction

-

Ligand-Based Similarity Searching: The chemical structure of this compound will be used as a query to search against databases of known bioactive compounds (e.g., ChEMBL, PubChem).[8] This will identify molecules with similar structural features and their known targets, providing a list of potential candidates for our compound.

-

Molecular Docking: Structure-based virtual screening will be performed by docking the compound into the crystal structures of our hypothesized targets, starting with transthyretin (TTR).[11] The binding poses and predicted affinities will be analyzed to assess the plausibility of a direct interaction. This will be followed by docking against a representative panel of kinases and nuclear receptors.

Phase 2: Primary Screening and Hit Identification

Based on the in silico predictions, a series of high-throughput screening assays will be conducted to experimentally test our primary hypotheses.

2.2.1. Primary Hypothesis: Transthyretin Stabilization

-

TTR Fibril Formation Assay: This assay directly measures the ability of the compound to inhibit the acid-induced dissociation and aggregation of recombinant TTR into amyloid fibrils. A reduction in fibril formation, typically monitored by Thioflavin T fluorescence, would provide strong evidence for TTR stabilization.

2.2.2. Secondary Hypotheses: Kinase Inhibition and Nuclear Receptor Modulation

-

Broad Kinase Panel Screening: The compound will be screened against a large panel of kinases (e.g., KinomeScan™, Eurofins DiscoverX) at a fixed concentration to identify any potential kinase targets.[1] This competitive binding assay provides a broad overview of the compound's kinase selectivity profile.

-

Nuclear Receptor Binding and Activation Assays: A panel of ligand-binding assays for various nuclear receptors will be employed to determine if the compound directly interacts with any of these transcription factors.[7] Follow-up reporter gene assays will assess whether binding leads to activation or inhibition of receptor-mediated transcription.

Phase 3: Target Validation and Mechanism of Action

Hits identified in Phase 2 will be subjected to rigorous validation to confirm direct binding, determine affinity and kinetics, and elucidate the functional consequences of the interaction in a cellular context.

2.3.1. Biophysical Interaction Studies

-

Differential Scanning Fluorimetry (DSF): Also known as the thermal shift assay, DSF will be used to confirm direct binding of the compound to the purified target protein. A shift in the protein's melting temperature in the presence of the compound indicates a stabilizing interaction.

-

Isothermal Titration Calorimetry (ITC): ITC will provide a detailed thermodynamic profile of the binding interaction, including the dissociation constant (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).

-

Surface Plasmon Resonance (SPR): SPR will be employed to measure the kinetics of the binding interaction, providing association (ka) and dissociation (kd) rate constants, in addition to the dissociation constant (Kd).

2.3.2. Cell-Based Functional Assays

-

Target Engagement Assays: Cellular thermal shift assays (CETSA) can be used to confirm that the compound engages its target in a cellular environment.

-

Downstream Signaling and Phenotypic Assays: For confirmed targets, relevant cell-based assays will be developed to measure the functional consequences of target engagement. For example, if a kinase is validated as a target, assays will be conducted to measure the phosphorylation of its known substrates and the impact on downstream cellular processes like proliferation or cytokine production.

Caption: A simplified diagram illustrating the hypothesized mechanism of action targeting TTR.

Detailed Experimental Protocols

To ensure reproducibility and scientific rigor, the following section provides detailed, step-by-step methodologies for key experiments.

TTR Fibril Formation Assay

-

Protein Preparation: Recombinantly express and purify human wild-type TTR.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO and create a serial dilution series.

-

Assay Setup: In a 96-well plate, combine TTR (final concentration, e.g., 0.2 mg/mL) in an acidic buffer (e.g., 100 mM sodium acetate, 100 mM KCl, 1 mM EDTA, pH 4.4) with varying concentrations of the test compound. Include positive (e.g., Tafamidis) and negative (DMSO vehicle) controls.

-

Incubation: Incubate the plate at 37°C with gentle agitation for a specified time (e.g., 72 hours) to induce fibril formation.

-

Thioflavin T Staining: Add Thioflavin T (ThT) to each well and incubate in the dark for 15 minutes.

-

Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~450 nm and an emission wavelength of ~485 nm.

-

Data Analysis: Plot the ThT fluorescence against the compound concentration and determine the IC50 value for the inhibition of fibril formation.

Differential Scanning Fluorimetry (DSF)

-

Reagent Preparation: Prepare a solution of the purified target protein (e.g., TTR) in a suitable buffer. Prepare a stock solution of a fluorescent dye (e.g., SYPRO Orange) and the test compound.

-

Assay Setup: In a 96-well PCR plate, mix the target protein, SYPRO Orange dye, and varying concentrations of the test compound.

-

Thermal Denaturation: Place the plate in a real-time PCR instrument and apply a thermal gradient, typically from 25°C to 95°C, with a ramp rate of 1°C/minute.

-

Fluorescence Monitoring: Monitor the fluorescence of the SYPRO Orange dye as a function of temperature. The dye fluoresces upon binding to the hydrophobic regions of the protein that become exposed during unfolding.

-

Data Analysis: Plot the fluorescence intensity versus temperature to generate a melting curve. The melting temperature (Tm) is the midpoint of the transition. Calculate the change in melting temperature (ΔTm) induced by the compound.

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Summary of Hypothetical Screening Results

| Assay Type | Target/Pathway | Endpoint | Result |

| Primary Screening | |||

| Fibril Formation | Transthyretin (TTR) | IC50 (µM) | [Insert Value] |

| Kinase Panel | Kinome-wide | % Inhibition @ 10 µM | [List top hits] |

| Nuclear Receptor Binding | NR Panel | Ki (µM) | [List top hits] |

| Target Validation | |||

| DSF | TTR | ΔTm (°C) | [Insert Value] |

| ITC | TTR | Kd (µM) | [Insert Value] |

| SPR | TTR | Kd (µM) | [Insert Value] |

A positive result in the TTR fibril formation assay, corroborated by a significant thermal shift in the DSF assay and a confirmed binding affinity from ITC or SPR, would provide strong evidence for TTR as a direct target. Hits from the kinase or nuclear receptor screens would necessitate a similar validation cascade to confirm their relevance.

Conclusion

The structured and hypothesis-driven approach outlined in this guide provides a robust framework for elucidating the therapeutic potential of this compound. By systematically progressing from in silico predictions to rigorous biophysical and cell-based validation, researchers can confidently identify and characterize the molecular targets of this novel compound. The strong structural precedent for TTR stabilization suggests this is a particularly promising avenue for investigation, with the potential to address the significant unmet medical need in transthyretin amyloidosis.

References

-

A Snapshot of the Most Recent Transthyretin Stabilizers. (2024). PMC. [Link]

-

Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. (2020). ResearchGate. [Link]

-

Nuclear Receptors and Their Selective Pharmacologic Modulators. (2010). PMC. [Link]

-

Discovery of phenyl-linked symmetric small molecules as inhibitors of the programmed cell death-1/programmed cell death-ligand 1 interaction. (2021). PubMed. [Link]

-

In Silico Target Prediction for Small Molecules. (2019). PubMed. [Link]

-

Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021). ACS Publications. [Link]

-

Fluoro-benzoic acid series. LookChem. [Link]

-

2,5-Bis[2-(2-methoxyethoxy)phenyl]-1,3,4-oxadiazole. (2009). Acta Crystallographica Section E: Crystallographic Communications. [Link]

-

Nuclear Receptors: A new mode of inhibition. (2024). eLife. [Link]

-

Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. (2024). PubMed Central. [Link]

-

Nuclear Receptors and the Hidden Language of the Metabolome. (2021). MDPI. [Link]

-

Transthyretin Stabilizers and Seeding Inhibitors as Therapies for Amyloid Transthyretin Cardiomyopathy. (2023). PMC. [Link]

-

Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. (2022). PubMed. [Link]

-

Introduction to small molecule drug discovery and preclinical development. (2023). Frontiers. [Link]

-

Nuclear Receptors. (2010). PMC. [Link]

-

Avoiding or Co-Opting ATP Inhibition: Overview of Type III, IV, V, and VI Kinase Inhibitors. (2020). Springer Link. [Link]

-

Occurrence of 'Natural Selection' in Successful Small Molecule Drug Discovery. (2020). ChemRxiv. [Link]

-

Inhibitory Effects of 3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid on TGF-β1-Induced Epithelial–Mesenchymal Transformation of In Vitro and Bleomycin-Induced Pulmonary Fibrosis In Vivo. (2023). MDPI. [Link]

-

An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. Quick Company. [Link]

-

The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Srini Chem. [Link]

-

A Dual Glutathione-Depleting Nanoparticle Loaded with Porcine Pancreatic Elastase for Neoadjuvant Chemotherapy of Triple Negative Breast Cancer. (2024). American Chemical Society. [Link]

-

Acoramidis: A New Transthyretin Stabilizer for Transthyretin Amyloid Cardiomyopathy. (2025). PubMed. [Link]

-

Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin to Prevent Amyloidogenesis while Affording a Fluorescent Conjugate. (2016). Figshare. [Link]

-

Aromatic sulfonyl fluorides covalently kinetically stabilize transthyretin to prevent amyloidogenesis while affording a fluorescent conjugate. (2013). PubMed. [Link]

Sources

- 1. Fluorescent Kinase Inhibitors As Probes In Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And [quickcompany.in]

- 3. Acoramidis: A New Transthyretin Stabilizer for Transthyretin Amyloid Cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Snapshot of the Most Recent Transthyretin Stabilizers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Transthyretin Stabilizers and Seeding Inhibitors as Therapies for Amyloid Transthyretin Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nuclear Receptors and Their Selective Pharmacologic Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Nuclear Receptors: A new mode of inhibition | eLife [elifesciences.org]

- 10. 3-Fluoro-4-methoxybenzoic acid | C8H7FO3 | CID 2733401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Nuclear Receptors and the Hidden Language of the Metabolome | MDPI [mdpi.com]

Understanding the role of the methoxyethoxy group in molecular interactions

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond the Simple Methoxy

In the landscape of medicinal chemistry and materials science, the deliberate modification of molecular scaffolds to fine-tune their properties is a cornerstone of innovation. While the simple methoxy group (–OCH₃) is a well-established and ubiquitous tool for modulating lipophilicity and metabolic stability, its close relative, the methoxyethoxy group (–OCH₂CH₂OCH₃), offers a more nuanced and powerful set of advantages.[1][2] This guide provides a comprehensive exploration of the methoxyethoxy moiety, moving beyond a superficial understanding to delve into the specific molecular interactions that underpin its utility. We will examine the physicochemical principles, strategic applications in drug design, and the experimental and computational methodologies required to fully characterize its role. This document is intended for the practicing scientist, offering not just a review of the field but a practical framework for harnessing the potential of this versatile functional group.

The Physicochemical Profile of the Methoxyethoxy Group: A Duality of Character

The methoxyethoxy group's influence on a molecule's behavior stems from its unique combination of ether functionalities, which imparts a distinct blend of hydrophilicity, conformational flexibility, and hydrogen bonding capability.

Enhancing Aqueous Solubility and Modulating Lipophilicity

A primary driver for incorporating the methoxyethoxy group is to enhance aqueous solubility—a critical parameter for drug bioavailability and formulation.[3] The two ether oxygen atoms can act as hydrogen bond acceptors, interacting favorably with water molecules. Unlike a simple methoxy group, the extended ethoxy linker provides greater surface area for hydration and introduces a higher degree of polarity.

However, the relationship with lipophilicity is not merely a straightforward increase in hydrophilicity. The terminal methyl group retains a degree of lipophilic character. This duality allows for a subtle tuning of a molecule's partition coefficient (LogP). The addition of a methoxyethoxy group can reduce a compound's overall lipophilicity, moving it from a "grease ball" state of poor solubility to a more favorable "drug-like" space without drastically increasing polarity to the point of poor membrane permeability.[4]

Table 1: Comparative Physicochemical Properties of Methoxy vs. Methoxyethoxy Substitution (Illustrative)

| Property | Parent Compound (e.g., Benzene) | Methoxy-Substituted | Methoxyethoxy-Substituted | Rationale for Change |

| Calculated LogP | ~2.13 | ~2.11 | ~1.5 (Estimated) | The additional ether oxygen and increased polar surface area in the methoxyethoxy group significantly lower the partition coefficient, indicating increased hydrophilicity. |

| Aqueous Solubility | Very Low | Low | Moderately Increased | The two hydrogen bond accepting ether oxygens in the methoxyethoxy group enhance interactions with water, improving solubility over the single oxygen in the methoxy group. |

| Polar Surface Area (PSA) | 0 Ų | 9.23 Ų | 18.46 Ų | The second ether linkage doubles the polar surface area, a key contributor to improved solubility and altered membrane permeability. |

Note: The values for the methoxyethoxy-substituted compound are illustrative estimates to demonstrate the expected trend. Actual values are highly dependent on the parent scaffold.

Conformational Flexibility and Steric Influence

The ethylene glycol-like linker of the methoxyethoxy group introduces significant conformational flexibility. This is a double-edged sword that must be carefully considered in molecular design. This flexibility can allow a ligand to adopt multiple conformations to fit into a binding pocket, potentially increasing binding affinity.[5] Conversely, the entropic cost of "freezing" this flexible chain into a single bound conformation can be energetically unfavorable.

From a steric perspective, the methoxyethoxy group is larger and more dynamic than a methoxy group. This can be strategically employed to:

-

Probe Binding Pockets: The flexible chain can explore the topology of a receptor active site, with the terminal methoxy group potentially forming key interactions deep within a pocket.

-

Shield from Metabolism: The steric bulk can hinder the approach of metabolic enzymes, protecting nearby functional groups from degradation.[4]

-

Influence Crystal Packing: The group's conformation can play a significant role in the solid-state packing of molecules, which has implications for drug formulation and stability.[6]

Hydrogen Bonding and Non-Covalent Interactions

The two ether oxygens of the methoxyethoxy group are effective hydrogen bond acceptors. This allows for a variety of interactions with biological targets:

-

Direct H-Bonding: Interaction with hydrogen bond donors on a protein or nucleic acid, such as the amide protons of the peptide backbone or the side chains of residues like arginine, lysine, or asparagine.

-

Water-Mediated H-Bonding: The ether oxygens can coordinate with water molecules, which in turn can bridge an interaction with the target protein. This is a common motif in drug-receptor complexes.

The following diagram illustrates the potential non-covalent interactions of a methoxyethoxy group within a hypothetical receptor binding pocket.

Caption: Functional contributions of the methoxyethoxy groups in Erlotinib.

Vandetanib (Caprelsa®) and Ranolazine (Ranexa®)

-

Vandetanib: This multi-targeted tyrosine kinase inhibitor, used for certain types of thyroid cancer, also incorporates a methoxyethoxy group. [7][8]Its role is analogous to that in Erlotinib, contributing to the overall physicochemical properties required for a successful oral drug. [9]Vandetanib targets multiple kinases, including VEGFR, EGFR, and RET. [7]

-

Ranolazine: An antianginal medication, Ranolazine's structure includes a methoxy-substituted phenyl ring linked via a piperazine to a methoxyethoxy-containing side chain. [4][10]Ranolazine is extensively metabolized by CYP3A4 and to a lesser extent by CYP2D6. [4]The methoxyethoxy group, while contributing to solubility, is also a potential site of metabolism, highlighting the need to consider both the physicochemical and metabolic implications of this moiety.

Experimental and Computational Workflows for Characterization

A thorough understanding of the methoxyethoxy group's role requires a multi-pronged approach, combining experimental biophysics with computational modeling.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding. [11] Causality: For a flexible ligand like one containing a methoxyethoxy group, the thermodynamic signature can be revealing. A large negative (favorable) enthalpy change might suggest strong hydrogen bonding interactions, while a large positive (favorable) entropy change could indicate the release of ordered water molecules from the binding site. The entropic penalty of ordering the flexible chain upon binding will also be reflected in the overall ΔS.

Protocol: Determining the Binding Thermodynamics of a Methoxyethoxy-Containing Ligand

-

Sample Preparation:

-

Prepare the protein (macromolecule) and the ligand in identical, thoroughly degassed buffer to minimize heats of dilution. [11]A common starting buffer is 20 mM HEPES, 150 mM NaCl, pH 7.4.

-

If the ligand is dissolved in DMSO, ensure the exact same concentration of DMSO is present in the protein solution. [11] * Accurately determine the concentrations of both protein and ligand. An error in concentration directly impacts the determined stoichiometry and affinity.

-

Typical starting concentrations are 10-50 µM protein in the cell and 100-500 µM ligand in the syringe (a 10-fold excess). [11]

-

-

Instrument Setup (e.g., MicroCal ITC200):

-

Set the target temperature (e.g., 25°C).

-

Set the reference power (e.g., 5 µcal/sec).

-

Set the injection parameters: typically 19 injections of 2 µL each, with a 150-second spacing to allow a return to baseline.

-

-

Execution:

-

Perform a control titration of ligand into buffer to determine the heat of dilution.

-

Perform the main experiment by titrating the ligand into the protein solution.

-

-

Data Analysis:

-

Subtract the heat of dilution from the experimental data.

-

Fit the integrated heats of injection to a suitable binding model (e.g., one set of sites) to extract Kd, n, ΔH, and ΔS.

-

Caption: Isothermal Titration Calorimetry (ITC) workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR, particularly 2D techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), is invaluable for determining the solution-state conformation of a ligand when bound to its target.

Causality: For a methoxyethoxy group, NOESY can reveal through-space correlations between protons on the flexible chain and protons on the protein, defining its bound conformation and proximity to specific amino acid residues. [12]This is crucial for validating computational models and understanding structure-activity relationships.

Protocol: Characterizing Ligand-Protein Interactions using Saturation Transfer Difference (STD) and NOESY NMR

-

Sample Preparation:

-

Prepare samples of the protein-ligand complex in a suitable deuterated buffer (e.g., 90% H₂O/10% D₂O phosphate buffer).

-

Protein concentration is typically in the 10-50 µM range, with ligand in 20- to 100-fold excess.

-

-

STD NMR Experiment:

-

Acquire a reference 1D ¹H spectrum.

-

Acquire an STD spectrum with on-resonance saturation of a protein resonance (e.g., at -1 ppm) and an off-resonance control.

-

The difference spectrum will show signals only from the ligand protons that are in close contact with the protein, identifying the binding epitope.

-

-

Transferred NOESY (trNOESY) Experiment:

-

For systems in fast exchange, a 2D NOESY experiment is performed on the protein-ligand mixture.

-

Set a mixing time (e.g., 100-300 ms) appropriate for observing intermolecular NOEs.

-

Cross-peaks between ligand and protein protons, and intramolecular NOEs within the ligand, will reveal the bound conformation of the methoxyethoxy chain. [13]

-

-

Data Analysis:

-

In the STD spectrum, the relative intensities of the ligand signals indicate which parts of the molecule are closest to the protein surface.

-

In the trNOESY spectrum, the pattern of cross-peaks is used to build a 3D model of the bound ligand conformation.

-

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the ligand-receptor complex, allowing for the exploration of the conformational landscape of the methoxyethoxy group and the prediction of binding free energies.

Causality: MD simulations can rationalize experimental findings. For example, if ITC shows an entropically driven binding, MD can visualize the displacement of ordered water molecules. If NMR suggests a specific bound conformation, MD can explore its stability and the network of interactions that maintain it. [14] Protocol: Simulating a Methoxyethoxy-Containing Ligand in a Protein Binding Site

-

System Setup:

-

Start with a crystal structure or a docked model of the protein-ligand complex.

-

Use a force field suitable for both proteins and small molecules (e.g., AMBER, CHARMM). Generate parameters for the methoxyethoxy-containing ligand.

-

Solvate the complex in a periodic box of explicit water molecules (e.g., TIP3P).

-

Add counter-ions to neutralize the system.

-

-

Minimization and Equilibration:

-

Perform energy minimization to remove steric clashes.

-

Gradually heat the system to the target temperature (e.g., 300 K) while restraining the protein and ligand.

-

Run an equilibration phase under constant pressure and temperature (NPT ensemble) to allow the solvent to relax around the complex.

-

-

Production Run:

-

Run a long (e.g., 100+ ns) production simulation without restraints under the NPT ensemble.

-

Save the coordinates (trajectory) at regular intervals (e.g., every 10 ps).

-

-

Analysis:

-

Analyze the trajectory for the stability of the ligand in the binding pocket (RMSD).

-

Characterize the conformational preferences of the methoxyethoxy chain (dihedral angle analysis).

-

Identify persistent hydrogen bonds and hydrophobic contacts between the ligand and the protein over time.

-

Use methods like MM/PBSA or free energy perturbation (FEP) to estimate the binding free energy. [15]

-

Conclusion and Future Outlook

The methoxyethoxy group is a powerful and versatile functional moiety that offers drug discovery scientists a sophisticated tool for optimizing molecular properties. Its ability to simultaneously enhance aqueous solubility, modulate lipophilicity, and engage in specific hydrogen bonding and hydrophobic interactions makes it superior to a simple methoxy group in many complex optimization scenarios. The strategic deployment of this group in successful drugs like Erlotinib underscores its value.

Future advancements in this area will likely involve a deeper, more quantitative understanding of the conformational energetics of the methoxyethoxy chain. The continued development of computational methods, coupled with high-resolution experimental techniques, will allow for a more precise prediction of how this flexible group will behave in a given binding pocket. As the demand for orally bioavailable drugs that can tackle increasingly complex biological targets grows, the strategic use of functional groups like methoxyethoxy will remain a critical component of the medicinal chemist's toolkit.

References

-

Ranolazine - StatPearls - NCBI Bookshelf. (2025). National Center for Biotechnology Information. [Link]

-

Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. [Link]

-

Malik, P., & Kamble, S. (2023). physicochemical property of drug molecules with respect to drug actions. Journal of Bio Innovation, 12(1), 208-212. [Link]

-